

# Fimasartan vs. Losartan: A Comparative Efficacy Analysis for Hypertension Management

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy of **Fimasartan Potassium Trihydrate** and Losartan, two prominent Angiotensin II Receptor Blockers (ARBs) used in the management of hypertension. The following sections present quantitative data from head-to-head clinical trials, detailed experimental protocols, and visualizations of the underlying mechanism of action and study designs.

### **Comparative Efficacy Data**

Clinical evidence suggests that fimasartan is a potent and well-tolerated ARB with an efficacy that is at least non-inferior, and in some instances superior, to that of losartan in reducing blood pressure.[1] Fimasartan has demonstrated a greater effect in blood pressure reduction than losartan and valsartan.[2]

## Blood Pressure Reduction in Mild-to-Moderate Hypertension

A key phase III, multicenter, randomized, double-blind clinical trial provides robust comparative data on the blood pressure-lowering effects of fimasartan and losartan in adult Korean patients with mild-to-moderate hypertension.[3][4]



| Parameter                               | Fimasartan<br>(60/120 mg<br>daily) | Losartan<br>(50/100 mg<br>daily) | Between-<br>Group<br>Difference | p-value |
|-----------------------------------------|------------------------------------|----------------------------------|---------------------------------|---------|
| Baseline siDBP<br>(mmHg)                | Not specified                      | Not specified                    | -                               | -       |
| Change in siDBP<br>at Week 12<br>(mmHg) | -11.26 (7.53)                      | -8.56 (7.72)                     | 2.70 mmHg                       | 0.0002  |
| Baseline siSBP<br>(mmHg)                | Not specified                      | Not specified                    | -                               | -       |
| Change in siSBP<br>at Week 12<br>(mmHg) | -16.8 (12.1)                       | -13.1 (12.2)                     | -                               | <0.0001 |

Data are presented as mean (standard deviation). siDBP: sitting Diastolic Blood Pressure; siSBP: sitting Systolic Blood Pressure.

In a separate 12-week study in a Russian outpatient population with grade 1-2 arterial hypertension, fimasartan was found to be non-inferior to losartan in reducing blood pressure.[5]



| Parameter                                | Fimasartan    | Losartan      | Between-<br>Group<br>Difference<br>(Mean Change<br>in SBP) | p-value |
|------------------------------------------|---------------|---------------|------------------------------------------------------------|---------|
| Number of Patients                       | 89            | 90            | -                                                          | -       |
| Baseline Mean<br>SBP (mmHg)              | Not specified | Not specified | -                                                          | -       |
| Mean SBP at<br>Week 12<br>(mmHg)         | 127.7 ± 8.0   | 127.6 ± 5.6   | -0.18 ± 1.00<br>mmHg                                       | 0.390   |
| Change from<br>Baseline in SBP<br>(mmHg) | -25.2 ± 8.6   | -24.3 ± 7.8   | -                                                          | -       |

Data are presented as mean ± standard deviation. SBP: Systolic Blood Pressure.

#### **Albuminuria Reduction in Diabetic Kidney Disease**

The FANTASTIC trial, a phase III, multicenter, randomized, double-blind study, compared the efficacy of fimasartan and losartan in reducing albuminuria in patients with diabetic kidney disease (DKD).[6][7]



| Parameter                     | Fimasartan Group | Losartan Group | p-value         |
|-------------------------------|------------------|----------------|-----------------|
| Baseline Urinary ACR (mg/gCr) | 1376.84          | 1521.07        | Not significant |
| % Change in ACR at<br>Week 4  | -23.58%          | -8.74%         | <0.01           |
| % Change in ACR at<br>Week 8  | -33.06%          | -10.17%        | <0.01           |
| % Change in ACR at<br>Week 12 | -35.00%          | -14.91%        | <0.01           |
| % Change in ACR at<br>Week 24 | -38.13%          | -19.71%        | <0.01           |

ACR: Albumin-to-Creatinine Ratio. The superior antiproteinuric effect of fimasartan was significant even after adjusting for blood pressure levels.[6][7]

### **Mechanism of Action and Signaling Pathway**

Both Fimasartan and Losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor.[1] They act by blocking this receptor, which prevents angiotensin II from causing vasoconstriction and stimulating the adrenal glands to release aldosterone.[1] This inhibition leads to vasodilation, a reduction in sodium and water retention, and consequently, a decrease in blood pressure.[1] Fimasartan's structural difference, being a pyrimidin-4(3H)-one derivative of losartan, is thought to contribute to its higher potency and longer duration of action.[1]





Click to download full resolution via product page

Caption: Shared signaling pathway of Fimasartan and Losartan.

## **Experimental Protocols**



Check Availability & Pricing

# Phase III Trial in Mild-to-Moderate Hypertension (Korean Population)

- Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group, dose-escalation clinical trial. An optional 12-week extension phase was also included.[3][4]
- Patient Population: 506 adult Korean patients (aged 18-70 years) with mild-to-moderate hypertension were randomized.[3][4]
- Randomization and Treatment: Patients were randomly assigned to receive either fimasartan (n=256) or losartan (n=250).[3] The initial daily dose for the fimasartan group was 60 mg, and for the losartan group, it was 50 mg.[1] At week 4, if the sitting diastolic blood pressure (siDBP) was ≥ 90 mmHg, the dose was doubled to 120 mg for fimasartan or 100 mg for losartan.[1]
- Primary Endpoint: The primary efficacy endpoint was the change in mean siDBP from baseline to week 12, with the main objective being to establish the non-inferiority of fimasartan to losartan.[1][3]
- Tolerability Assessment: The incidence and severity of adverse events (AEs) and adverse drug reactions (ADRs) were evaluated.[1][3]





Click to download full resolution via product page

Caption: Experimental workflow of a comparative clinical trial.

#### **FANTASTIC Trial in Diabetic Kidney Disease**



- Study Design: A randomized, multicenter, double-blind, 4-parallel-group, dose-titration, phase III study.[6]
- Patient Population: 341 patients with diabetic kidney disease were randomized.[6]
- Primary Endpoint: The rate of change in albuminuria from baseline to week 24.[6]
- Exclusion Criteria: Included severe hypertension (SBP ≥ 180 mmHg or DBP ≥ 110 mmHg), symptomatic orthostatic hypotension, type 1 diabetes, uncontrolled diabetes, patients on dialysis, or those with clinically significant decompensated cardiac and hepatic diseases.

#### Safety and Tolerability

Across the reviewed studies, both fimasartan and losartan were well-tolerated.[1][5] In the study of Korean patients, the incidence of adverse drug reactions was 7.84% in the fimasartan group and 10.40% in the losartan group, with no statistically significant difference.[3][4] Similarly, in the FANTASTIC trial, there were no significant differences in adverse events, including the incidences of estimated glomerular filtration decline and hyperkalemia.[6][7]

#### Conclusion

The available clinical evidence indicates that Fimasartan is a potent angiotensin II receptor blocker with an efficacy that is at least non-inferior, and in some cases superior, to that of Losartan for reducing both blood pressure and albuminuria.[1] The structural modifications in Fimasartan may account for its enhanced potency.[1] For researchers and drug development professionals, Fimasartan represents a noteworthy advancement in the ARB class, offering a compelling therapeutic alternative for the management of hypertension and associated conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. benchchem.com [benchchem.com]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. Efficacy and tolerability of fimasartan, a new angiotensin receptor blocker, compared with losartan (50/100 mg): a 12-week, phase III, multicenter, prospective, randomized, double-blind, parallel-group, dose escalation clinical trial with an optional 12-week extension phase in adult Korean patients with mild-to-moderate hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Efficacy and safety of fimasartan, a new angiotensin-receptor blocker, compared to losartan in mild-to-moderate hypertension | Zvartau | "Arterial'naya Gipertenziya" ("Arterial Hypertension") [htn.almazovcentre.ru]
- 6. The FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fimasartan vs. Losartan: A Comparative Efficacy Analysis for Hypertension Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8817937#head-to-head-comparison-of-fimasartan-potassium-trihydrate-and-losartan-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com